molecular formula C11H13F2NO B12850583 Fmoc-asp(otbu)-oh(u-13c4,15N)

Fmoc-asp(otbu)-oh(u-13c4,15N)

Cat. No.: B12850583
M. Wt: 213.22 g/mol
InChI Key: FYMHFBOVJARKMX-AUWJEWJLSA-N
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Description

2,6-Difluorophenyl-N-tert-butylnitrone is a chemical compound with the molecular formula C11H13F2NO It is known for its unique structural properties, which include a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, and a nitrone group attached to a tert-butyl group

Preparation Methods

The synthesis of 2,6-Difluorophenyl-N-tert-butylnitrone typically involves the reaction of 2,6-difluorobenzaldehyde with tert-butylamine and a suitable oxidizing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, but the fundamental synthetic route remains similar.

Chemical Reactions Analysis

2,6-Difluorophenyl-N-tert-butylnitrone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrone group to an amine or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Difluorophenyl-N-tert-butylnitrone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.

    Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,6-Difluorophenyl-N-tert-butylnitrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrone group can participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar compounds to 2,6-Difluorophenyl-N-tert-butylnitrone include other nitrones and fluorinated aromatic compounds. For example:

    2,4-Difluorophenyl-N-tert-butylnitrone: Similar structure but with fluorine atoms at different positions.

    2,6-Difluorophenyl-N-methyl-nitrone: Similar structure but with a methyl group instead of a tert-butyl group.

The uniqueness of 2,6-Difluorophenyl-N-tert-butylnitrone lies in its specific substitution pattern and the presence of both fluorine atoms and a nitrone group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

N-tert-butyl-1-(2,6-difluorophenyl)methanimine oxide

InChI

InChI=1S/C11H13F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-7H,1-3H3/b14-7-

InChI Key

FYMHFBOVJARKMX-AUWJEWJLSA-N

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=C(C=CC=C1F)F)/[O-]

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=CC=C1F)F)[O-]

Origin of Product

United States

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